Picolinic-d3 Acid
CAS No.:
Cat. No.: VC0206399
Molecular Formula: C₆H₂D₃NO₂
Molecular Weight: 126.13
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆H₂D₃NO₂ |
---|---|
Molecular Weight | 126.13 |
Introduction
Chemical Identity and Structural Characteristics
Picolinic-d3 acid is a deuterated form of picolinic acid (pyridine-2-carboxylic acid) in which three hydrogen atoms have been replaced with deuterium atoms. The compound features a pyridine ring with a carboxylic acid group at the 2-position, with deuterium atoms strategically positioned within the molecular structure .
Basic Chemical Properties
The fundamental chemical properties of picolinic-d3 acid are outlined in the following table:
Property | Description |
---|---|
Molecular Formula | C₆H₂D₃NO₂ |
Molecular Weight | 126.13 g/mol |
Chemical Structure | Pyridine ring with carboxylic acid at 2-position and deuterium atoms at positions 3, 4, and 5 |
Physical Appearance | Light brown to dark red-orange solid |
Solubility | Slightly soluble in DMSO and methanol |
Purity (Commercial) | >95% (typically determined by HPLC) |
Storage Condition | Refrigeration recommended (4°C) |
SMILES Notation | [2H]C1=C([2H])C([2H])=CC(C(O)=O)=N1 |
This deuterated compound is structurally identical to picolinic acid except for the strategic replacement of hydrogen atoms with deuterium, which alters its mass spectral properties and certain physicochemical characteristics .
Relationship to Parent Compound
Picolinic-d3 acid is derived from picolinic acid, which itself is an important biochemical compound. Understanding the parent compound provides valuable context for appreciating the significance of its deuterated analog.
Picolinic Acid Background
Picolinic acid (C₆H₅NO₂) is an organic compound with a carboxylic acid group at the 2-position of a pyridine ring. It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . In biological systems, picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .
The parent compound has significant biological functions:
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Acts as a bidentate chelating agent for elements including chromium, zinc, manganese, copper, iron, and molybdenum in the human body
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Demonstrates neuroprotective, immunological, and anti-proliferative effects
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Assists in the absorption of zinc(II) and other divalent or trivalent metal ions through the small intestine
Synthesis Methods
The production of picolinic-d3 acid involves specialized synthetic approaches that ensure accurate deuterium incorporation at specific positions within the molecular structure.
Supplier | Catalog Number | Purity | Packaging | Storage Recommendation |
---|---|---|---|---|
LGC Standards | TRC-P437222 | >95% (HPLC) | Neat | Refrigeration (4°C) |
Clinivex | RCLST222734 | Not specified | Not specified | Refrigeration |
These commercial offerings typically include analytical certification documentation confirming identity and purity .
Analytical Applications
Picolinic-d3 acid serves critical functions in analytical chemistry, particularly in spectroscopic studies and pharmaceutical research.
Nuclear Magnetic Resonance (NMR) Studies
The deuterated compound plays a significant role in NMR spectroscopy applications:
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Isotope Effect Studies: Research has investigated the deuterium isotope effect on ¹³C chemical shifts using deuterated analogs of picolinic acid derivatives. These studies employ density functional calculations of 2D potential surfaces to understand hydrogen bonding phenomena and isotope effects on chemical shifts .
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Reference Standards: As a deuterated reference compound, picolinic-d3 acid provides valuable spectral landmarks for complex NMR investigations where distinguishing between similar chemical environments is essential.
Mass Spectrometry Applications
The distinctive mass fragmentation pattern of deuterated compounds makes picolinic-d3 acid valuable in mass spectrometry-based analyses:
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Quantitative Analysis: The compound serves as an internal standard for quantitative determination of picolinic acid in biological samples, providing improved accuracy in trace analysis.
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Metabolic Pathway Studies: Deuterium labeling allows researchers to track the metabolic fate of picolinic acid in biological systems with high precision.
Pharmaceutical Research Applications
Picolinic-d3 acid has specific applications in pharmaceutical development and research:
Drug Development
The compound is utilized in the preparation of 2-Aminodihydro thiazines, which function as BACE 2 inhibitors with potential application in diabetes treatment . The deuterium labeling provides advantages in pharmacokinetic studies and metabolite identification.
Metabolic Studies
Deuterated compounds like picolinic-d3 acid are invaluable in understanding drug metabolism and pharmacokinetics:
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Metabolite Identification: The isotope labeling enables precise tracking of metabolic transformations.
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Reaction Mechanism Studies: Deuterium incorporation helps elucidate reaction mechanisms in both chemical and biochemical processes.
Biological Research Applications
While research on picolinic-d3 acid specifically is limited, studies on the parent compound provide context for potential applications:
Bone Metabolism Research
Studies have investigated the effects of picolinic acid on bone metabolism. Research indicates that picolinic acid has an anabolic effect on bone in vivo, increasing bone formation, bone mass, and bone strength in mouse models . The deuterated analog could potentially serve as a valuable tracer in such studies.
Immunological Studies
Picolinic acid is produced under inflammatory conditions and functions as a costimulus with interferon-gamma in macrophage effector functions. It selectively induces the macrophage inflammatory protein-1alpha and -1beta, which are involved in inflammatory reactions and the development of Th1 responses . Deuterated picolinic acid could provide insights into these immunological mechanisms.
Physical and Spectroscopic Properties
The deuteration of picolinic acid introduces specific changes to its physical and spectroscopic properties:
Spectroscopic Characteristics
Deuterium substitution leads to distinctive changes in spectroscopic behavior:
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Vibrational Spectroscopy: C-D bonds exhibit lower vibrational frequencies compared to C-H bonds, resulting in shifted infrared and Raman spectral features.
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NMR Spectroscopy: Deuterium atoms provide simplified proton NMR spectra by eliminating certain coupling patterns, while also enabling deuterium NMR studies.
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Mass Spectrometry: The molecular weight increase of 3 amu (atomic mass units) creates a distinctive mass spectral pattern that differentiates the compound from its non-deuterated counterpart.
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